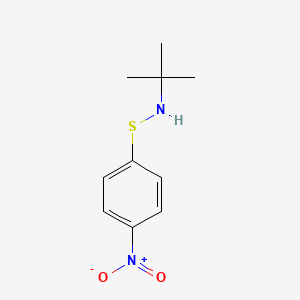
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide is a chemical compound with the molecular formula C22H42N4O2S and a molecular weight of 426.67 g/mol . This compound is part of the pyridinesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride under basic conditions.
Attachment of the Hexadecyl Chain: The hexadecyl chain is attached via nucleophilic substitution reactions.
Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Used in the formulation of specialty chemicals and additives.
Wirkmechanismus
The mechanism of action of N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hexadecyl-N-methyl-4-nitrobenzenesulfonamide
- 6-chloro-N-hexadecyl-N-methyl-3-pyridinesulfonamide
- N-hexadecyl-2-methylthio-6-benzothiazolesulfonamide
Uniqueness
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide is unique due to its specific hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1566-90-1 |
|---|---|
Molekularformel |
C22H42N4O2S |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
N-hexadecyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C22H42N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26(2)29(27,28)21-17-18-22(25-23)24-20-21/h17-18,20H,3-16,19,23H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
ZJTCTMIGNODAEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CN=C(C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)
![6-Ethoxybenzo[j]phenanthridine](/img/structure/B11966880.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)
![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)




![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)

